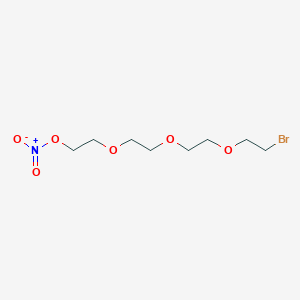
2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its bromine, nitrogen, and multiple hydroxyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]acetamide typically involves the bromination of an appropriate precursor followed by acetamidation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetamidation processes, utilizing advanced equipment to maintain reaction conditions and ensure safety. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted acetamides.
Scientific Research Applications
2-bromo-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-bromo-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl groups play crucial roles in binding to these targets, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N,N-dimethylhexanamide: Shares the bromine and amide functional groups but differs in the alkyl chain structure.
2-bromo-N-butylbutanamide: Similar bromine and amide groups but with a different carbon backbone.
Uniqueness
2-bromo-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]acetamide is unique due to its multiple hydroxyl groups, which enhance its solubility and reactivity in aqueous environments. This makes it particularly useful in biological and medicinal applications .
Properties
Molecular Formula |
C8H16BrNO6 |
|---|---|
Molecular Weight |
302.12 g/mol |
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethyl nitrate |
InChI |
InChI=1S/C8H16BrNO6/c9-1-2-13-3-4-14-5-6-15-7-8-16-10(11)12/h1-8H2 |
InChI Key |
XBQUCHFNQCVPEE-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCO[N+](=O)[O-])OCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















